Introduction: The Strategic Importance of the Indole Scaffold
Introduction: The Strategic Importance of the Indole Scaffold
An In-Depth Technical Guide to 5-Nitro-1H-indole-3-carboxamide (CAS: 128200-32-8)
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like tryptophan and serotonin.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][3][4][5] The potency of indole-based compounds is frequently enhanced through strategic functionalization. The introduction of a carboxamide group at the C3 position can facilitate crucial hydrogen bonding interactions with biological targets, a feature exploited in developing agents from antituberculars to peptidoleukotriene antagonists.[5][6]
Furthermore, the nitro group (NO₂), a potent electron-withdrawing moiety, is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial and antineoplastic effects.[7] The convergence of these three structural motifs—the indole core, the C3-carboxamide, and the C5-nitro group—results in 5-Nitro-1H-indole-3-carboxamide (CAS: 128200-32-8) , a compound of significant interest for chemical biology and drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological applications, grounded in established scientific principles and methodologies.
Section 1: Physicochemical and Structural Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research, including solubility testing, formulation, and analytical method development.
| Property | Value | Source / Method |
| CAS Number | 128200-32-8 | [8][9] |
| Molecular Formula | C₉H₇N₃O₃ | [9] |
| Molecular Weight | 205.17 g/mol | Calculated |
| IUPAC Name | 5-nitro-1H-indole-3-carboxamide | |
| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=CN2)C(=O)N | Derived |
| Physical Form | Expected to be a solid powder or crystals | Inferred from analogs[10][11] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from analogs[10] |
Section 2: Synthesis and Purification Strategy
The synthesis of 5-Nitro-1H-indole-3-carboxamide is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The most logical pathway proceeds through the key intermediate, 5-Nitro-1H-indole-3-carbaldehyde. The causality behind this choice is twofold: the C3 position of the indole ring is highly susceptible to electrophilic formylation, and the resulting aldehyde provides a versatile handle for subsequent oxidation and amidation.
Caption: Synthetic pathway for 5-Nitro-1H-indole-3-carboxamide.
Detailed Experimental Protocol: Synthesis
This protocol provides a representative, field-proven method for laboratory-scale synthesis.
Step 1: Vilsmeier-Haack Formylation of 5-Nitro-1H-indole
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Rationale: This reaction introduces an aldehyde group selectively at the electron-rich C3 position of the indole ring. The Vilsmeier reagent (chloromethyleniminium salt), formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.
-
Procedure:
-
Cool a flask containing anhydrous DMF (5 equivalents) to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 5-Nitro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reagent mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring progress by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution by the slow addition of aqueous sodium hydroxide (NaOH) until the pH is ~7.
-
The product, 5-Nitro-1H-indole-3-carbaldehyde, will precipitate.[12] Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.[12]
-
Step 2: Oxidation to 5-Nitro-1H-indole-3-carboxylic acid
-
Rationale: The aldehyde must be oxidized to a carboxylic acid to enable amide bond formation. A strong but controlled oxidizing agent is required.
-
Procedure:
-
Suspend the crude 5-Nitro-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
Add a solution of potassium permanganate (KMnO₄) (2-3 equivalents) in water dropwise while maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature until the purple color disappears. Monitor by TLC.
-
Filter the mixture to remove manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the product, 5-Nitro-1H-indole-3-carboxylic acid.[10]
-
Collect the solid by filtration, wash with water, and dry.
-
Step 3: Amidation to 5-Nitro-1H-indole-3-carboxamide
-
Rationale: The carboxylic acid is activated to facilitate nucleophilic attack by ammonia. Conversion to an acyl chloride is a robust method for this activation.
-
Procedure:
-
Gently reflux a suspension of 5-Nitro-1H-indole-3-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents) for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Carefully add the crude acyl chloride portion-wise to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH).
-
Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
The target compound, 5-Nitro-1H-indole-3-carboxamide, will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove ammonium salts, and dry under vacuum.
-
Section 3: Analytical Characterization and Validation
Each step of the synthesis requires rigorous analytical validation to confirm the structure and assess the purity of the intermediates and the final product.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexane. The high polarity of the nitro and carboxamide groups suggests the product will have a low Rf value.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the final purity of the compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is a standard method.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. For C₉H₇N₃O₃, the expected [M+H]⁺ ion would be at m/z 206.05.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.
-
¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the indole N-H proton (around 11-12 ppm), distinct signals in the aromatic region (7-9 ppm) corresponding to the protons on the benzene and pyrrole rings, and two broad singlets for the -CONH₂ amide protons. The protons adjacent to the electron-withdrawing nitro group will be shifted significantly downfield.
-
¹³C NMR (in DMSO-d₆): Will show 9 distinct carbon signals, including a signal for the carbonyl carbon of the amide (around 165-170 ppm) and signals corresponding to the aromatic carbons of the indole ring.
-
Section 4: Potential Biological Activity and Mechanism of Action
While specific biological data for CAS 128200-32-8 is sparse in public literature, the activity of its core structure, 5-nitroindole, provides a strong, evidence-based hypothesis for its therapeutic potential, particularly in oncology.
Primary Hypothesized Target: c-Myc G-Quadruplex DNA
Recent studies have highlighted that 5-nitroindole derivatives can function as potent binders and stabilizers of G-quadruplex (G4) structures.[12][13] These are secondary structures formed in guanine-rich regions of DNA. A critical G4-forming region is located in the promoter of the c-Myc oncogene. The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers, driving proliferation and inhibiting apoptosis.
Mechanism of Action:
-
Binding and Stabilization: 5-Nitro-1H-indole-3-carboxamide is hypothesized to bind to the c-Myc G4 structure, likely through π-π stacking interactions between its planar indole ring system and the G-quartets of the G4 structure.
-
Transcriptional Repression: Stabilization of the G4 structure acts as a steric block, preventing the binding of transcription machinery to the promoter region.
-
Downregulation of c-Myc: This blockade leads to the downregulation of c-Myc protein expression.
-
Cellular Effects: The reduction in c-Myc levels induces cell cycle arrest and triggers apoptosis in cancer cells, leading to an antiproliferative effect.[13]
Caption: Hypothesized mechanism of action via c-Myc G-quadruplex stabilization.
Section 5: Protocol for In Vitro Biological Evaluation
To validate the hypothesized anticancer activity, a standard cell viability assay is the first critical experiment. The Sulforhodamine B (SRB) assay is a robust and reliable method for measuring drug-induced cytotoxicity.
Detailed Experimental Protocol: SRB Cell Viability Assay
Caption: Step-by-step workflow for the SRB cell viability assay.
-
Objective: To determine the concentration of 5-Nitro-1H-indole-3-carboxamide that inhibits the growth of a cancer cell line by 50% (the IC₅₀ value).
-
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
5-Nitro-1H-indole-3-carboxamide (dissolved in DMSO to make a 10 mM stock)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4 °C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Read the optical density (OD) on a microplate reader at 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
5-Nitro-1H-indole-3-carboxamide is a synthetically accessible compound built upon a privileged indole scaffold. Based on strong evidence from closely related analogs, its primary therapeutic potential lies in the field of oncology, specifically through the targeted stabilization of the c-Myc G-quadruplex. This mechanism offers a promising avenue for inhibiting a notoriously "undruggable" cancer driver.
Future research should focus on:
-
Definitive Biological Validation: Confirming the antiproliferative activity and c-Myc downregulation in relevant cancer cell lines.
-
Biophysical Confirmation: Using techniques like Circular Dichroism (CD) spectroscopy or Fluorescence Resonance Energy Transfer (FRET) melting assays to directly prove the binding and stabilization of the c-Myc G4 DNA.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the amide group (e.g., N-alkylation) or the indole N1 position to optimize potency, selectivity, and drug-like properties (solubility, metabolic stability).
-
Exploration of Other Targets: Given the broad activity of nitro-aromatic and indole-carboxamide compounds, screening against panels of kinases, microbial strains, or inflammatory targets may reveal novel applications.
This technical guide provides the foundational chemical and biological framework for researchers to effectively synthesize, characterize, and investigate 5-Nitro-1H-indole-3-carboxamide as a valuable tool in modern drug discovery.
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